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Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

Cat. No.: B1225495 Get Quote

A Comparative Spectroscopic Analysis of 5-
Fluorosalicylaldehyde
This guide provides an in-depth analysis of the spectral data for 5-Fluorosalicylaldehyde, a

key intermediate in the synthesis of pharmaceuticals and other high-value chemical

compounds. For researchers, scientists, and professionals in drug development, accurate

structural elucidation is paramount. This document serves as a practical reference by

comparing the spectroscopic characteristics of 5-Fluorosalicylaldehyde with its parent

compound, Salicylaldehyde, and a halogenated analogue, 5-Chlorosalicylaldehyde. The

presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible

(UV-Vis), and Mass Spectrometry (MS), are supported by detailed experimental protocols to aid

in replication and verification.

Comparative Spectral Data Overview
The following tables summarize the key quantitative spectral data for 5-Fluorosalicylaldehyde
and its selected alternatives. All NMR data is referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Compound
Aldehyde-H (δ,
ppm)

Hydroxyl-H (δ,
ppm)

Aromatic-H (δ,
ppm, Multiplicity, J
in Hz)

5-

Fluorosalicylaldehyde
9.85 (s, 1H) 10.89 (s, 1H)

7.21 (dd, 1H, J=9.0,

3.2), 7.14 (ddd, 1H,

J=9.0, 7.5, 3.2), 6.96

(dd, 1H, J=9.0, 4.4)

Salicylaldehyde 9.88 (s, 1H) 11.00 (s, 1H)

7.55 (dd, 1H, J=7.6,

1.7), 7.45 (ddd, 1H,

J=8.5, 7.3, 1.8), 6.98

(d, 1H, J=8.4), 6.90 (t,

1H, J=7.5)

5-

Chlorosalicylaldehyde
9.83 (s, 1H) 10.95 (s, 1H)

7.50 (d, 1H, J=2.7),

7.44 (dd, 1H, J=8.8,

2.7), 6.95 (d, 1H,

J=8.8)

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Compound

C=O (δ,
ppm)

C-OH (δ,
ppm)

C-F/C-Cl (δ,
ppm)

C-CHO (δ,
ppm)

Aromatic C-
H (δ, ppm)

5-

Fluorosalicyla

ldehyde

195.3
157.6 (d,

J=2.2)

159.3 (d,

J=243)

119.9 (d,

J=7.5)

123.6 (d,

J=23.5),

122.3 (d,

J=7.5), 119.5

(d, J=23.5)

Salicylaldehy

de
196.5 161.4 - 120.9

136.7, 133.7,

119.4, 117.7

5-

Chlorosalicyl

aldehyde

195.1 159.9 125.1 122.1
136.3, 133.1,

119.2

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound ν(O-H)
ν(C-H)
aromatic

ν(C=O)
aldehyde

ν(C=C)
aromatic

ν(C-F/C-Cl)

5-

Fluorosalicyla

ldehyde

~3200

(broad)
~3070 1665 1615, 1480 ~1270

Salicylaldehy

de

~3200

(broad)
~3050 1668 1620, 1490 -

5-

Chlorosalicyl

aldehyde

~3180

(broad)
~3060 1660 1610, 1475 ~820

Table 4: Mass Spectrometry and UV-Visible Data

Compound
Molecular
Formula

Molecular
Weight

Molecular
Ion (M⁺•,
m/z)

Key
Fragments
(m/z)

λmax (nm,
in EtOH)

5-

Fluorosalicyla

ldehyde

C₇H₅FO₂ 140.11 140 139, 111, 83 255, 330

Salicylaldehy

de
C₇H₆O₂ 122.12 122 121, 93, 65 255, 325[1]

5-

Chlorosalicyl

aldehyde

C₇H₅ClO₂ 156.57 156/158 128, 99, 63 260, 340

In-Depth Spectral Interpretation: 5-
Fluorosalicylaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum shows three distinct regions. A sharp singlet at 9.85

ppm is characteristic of the aldehyde proton (-CHO). A downfield singlet at 10.89 ppm

corresponds to the phenolic hydroxyl proton (-OH); its significant downfield shift is due to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.rsc.org/suppdata/c5/cc/c5cc02494c/c5cc02494c1.pdf
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic

region (6.9-7.3 ppm) displays three signals corresponding to the three protons on the

benzene ring. The fluorine atom at position 5 influences the splitting patterns of these

protons through-bond coupling.

¹³C NMR: The aldehyde carbon resonates significantly downfield at 195.3 ppm. The carbon

bearing the fluorine (C5) shows a large coupling constant (J=243 Hz), a characteristic

feature of a direct C-F bond. Other carbons in the aromatic ring also exhibit smaller C-F

coupling constants, which is invaluable for unambiguous signal assignment.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. Its

chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint

for the molecule.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. A very broad absorption

band centered around 3200 cm⁻¹ is indicative of the O-H stretching vibration, with the

broadening caused by strong intramolecular hydrogen bonding.[2][3] The sharp, strong peak at

1665 cm⁻¹ is the characteristic C=O stretching frequency of the conjugated aldehyde.[2][3] The

presence of the C-F bond is confirmed by a strong absorption around 1270 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry shows a distinct molecular ion (M⁺•) peak at an m/z

of 140, which confirms the molecular weight of the compound.[4] A prominent fragment is

observed at m/z 139, corresponding to the loss of a hydrogen radical ([M-H]⁺), which is a

common fragmentation pattern for aldehydes.[5][6]

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in ethanol exhibits two main absorption maxima. The band at 255 nm can

be attributed to a π→π* transition within the aromatic system. The longer wavelength band at

330 nm is likely due to an n→π* transition associated with the carbonyl group, which is shifted

to a longer wavelength (a bathochromic shift) due to conjugation with the benzene ring and the

electronic influence of the substituents.
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Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for identifying an unknown sample, such

as 5-Fluorosalicylaldehyde, using a combination of spectroscopic techniques.
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Figure 1. Spectroscopic Workflow for Structural Elucidation
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Caption: Logical workflow for the elucidation of 5-Fluorosalicylaldehyde structure.
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Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference

standard (0 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR

spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans

should be acquired to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg

of dry potassium bromide (KBr) powder.

Pellet Formation: Grind the mixture thoroughly in an agate mortar and press it into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty

sample compartment should be recorded first.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-

transparent solvent such as ethanol or methanol.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and

record a baseline spectrum.
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Data Acquisition: Replace the blank with the sample solution in the cuvette and record the

absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by Gas Chromatography

(GC) for GC-MS analysis.

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Data Acquisition: Scan a range of mass-to-charge (m/z) ratios (e.g., 20-300 amu) to detect

the molecular ion and resulting fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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